molecular formula C19H19ClN2OS B2871493 2-(4-Chlorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone CAS No. 851805-28-2

2-(4-Chlorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone

Cat. No.: B2871493
CAS No.: 851805-28-2
M. Wt: 358.88
InChI Key: OHCDDNACFAOAHT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone is a useful research compound. Its molecular formula is C19H19ClN2OS and its molecular weight is 358.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Molecules

Researchers have synthesized complex molecules and heterocycles, which could potentially lead to new therapeutic agents. For instance, Harano et al. (2007) explored the reaction of similar compounds with arylamines, catalyzed by BF3·Etherate, to form dihydroindolo[1,2-c]quinazoline derivatives. This process involves dehydrative cyclization, indicating a route for synthesizing complex molecular structures with potential pharmacological applications (Harano et al., 2007).

Antibacterial and Antifungal Agents

Sawant, Patil, and Baravkar (2011) discussed the synthesis and biological evaluation of 1H-imidazoles for antibacterial and antifungal uses. Starting from acid chloride and using a Friedel–Craft acylation, they synthesized ethanone derivatives that showed activity against E. coli, S. aureus, C. albicans, and C. fumigatus (Sawant, Patil, & Baravkar, 2011).

Catalysis and Material Science

Karaoğlu et al. (2016) prepared and characterized Cu(II) complexes with benzimidazole ligands, exploring their spectroscopy, electrochemistry, DFT calculations, and catecholase activity. These complexes may have implications in catalysis and material science, demonstrating the versatility of such compounds in research (Karaoğlu et al., 2016).

Novel Bioactive Molecules

Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives with potential antituberculosis and cytotoxicity properties. This work involved the Friedlander annulation and showed significant activity against Mycobacterium tuberculosis, highlighting the compound's potential in developing novel bioactive molecules (Chitra et al., 2011).

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2OS/c1-14-2-4-16(5-3-14)13-24-19-21-10-11-22(19)18(23)12-15-6-8-17(20)9-7-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCDDNACFAOAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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